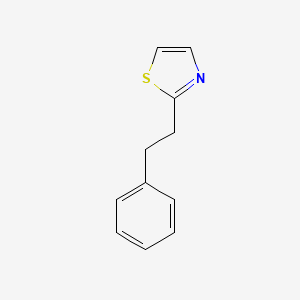

2-(2-Phenylethyl)-1,3-thiazole

Description

Structure

3D Structure

Properties

CAS No. |

15055-60-4 |

|---|---|

Molecular Formula |

C11H11NS |

Molecular Weight |

189.28 g/mol |

IUPAC Name |

2-(2-phenylethyl)-1,3-thiazole |

InChI |

InChI=1S/C11H11NS/c1-2-4-10(5-3-1)6-7-11-12-8-9-13-11/h1-5,8-9H,6-7H2 |

InChI Key |

KEWBUOMVBFMGNS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=NC=CS2 |

Origin of Product |

United States |

Foundational & Exploratory

2-(2-Phenylethyl)-1,3-thiazole: Structural Dynamics and Pharmacological Applications in Target-Directed Drug Development

Executive Summary As a Senior Application Scientist, I approach the 2-(2-phenylethyl)-1,3-thiazole scaffold not merely as a static chemical entity, but as a dynamic, highly tunable pharmacophore. In recent years, this scaffold has emerged as a cornerstone in both neuropharmacology and metabolic disease research. By leveraging the lipophilic flexibility of the phenethyl group and the rigid, hydrogen-bond-accepting nature of the thiazole ring, researchers can design highly selective allosteric modulators. This whitepaper dissects the chemical properties, mechanistic pathways, and self-validating experimental protocols required to harness this scaffold effectively.

Chemical Properties and Structural Rationale

The base scaffold of 2-(2-phenylethyl)-1,3-thiazole (C₁₁H₁₁NS) provides a versatile foundation for organic synthesis. The thiazole core offers metabolic stability and multiple vectors for functionalization (specifically at the 4- and 5-positions), while the phenethyl linker provides the necessary rotational degrees of freedom to navigate deep, hydrophobic binding pockets in target proteins .

The causality behind selecting this specific scaffold lies in its disconnected structure-activity relationship (SAR) potential. By modifying the 5-position (e.g., introducing amino or carbaldehyde groups), we can drastically alter the compound's phenotypic effects without changing its primary binding affinity, a critical feature for allosteric modulation[1].

Quantitative Data: Scaffold Derivatives and Properties

To facilitate easy comparison for drug development professionals, the following table summarizes the quantitative chemical properties and primary targets of key 2-phenethylthiazole derivatives[2][3]:

| Compound Derivative | Molecular Weight | Formula | Primary Pharmacological Target | Application Domain |

| 2-(2-Phenylethyl)-1,3-thiazole-5-carbaldehyde | 217.29 g/mol | C₁₂H₁₁NOS | Scaffold Precursor | Organic Synthesis / Building Block |

| 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid | 233.29 g/mol | C₁₂H₁₁NO₂S | Scaffold Precursor | Organic Synthesis / Building Block |

| 5-Bromo-4-methyl-2-phenethylthiazole | 282.19 g/mol | C₁₂H₁₂BrNS | Prolyl Oligopeptidase (PREP) | Neurodegenerative Diseases |

| Ethyl 2-phenethylthiazole-4-carboxylate | 261.34 g/mol | C₁₄H₁₅NO₂S | Adipose Triglyceride Lipase (ATGL) | Metabolic Syndrome / Lipolysis |

Neuropharmacology: Allosteric Modulation of Prolyl Oligopeptidase (PREP)

Prolyl oligopeptidase (PREP) is a serine protease implicated in neurodegenerative diseases like Parkinson's and Alzheimer's. Historically, drug development focused on inhibiting PREP's active catalytic site. However, recent breakthroughs demonstrate that PREP's role in disease is driven largely by Protein-Protein Interactions (PPIs) —specifically its binding to alpha-synuclein (αSyn) and Tau proteins, which accelerates toxic aggregation .

The Mechanistic Shift

Derivatives like 5-amino-2-phenethylthiazole act as potent PPI modulators. The causality here is structural: the 2-phenethyl group anchors the molecule into a newly discovered allosteric binding site on PREP, inducing a conformational shift. This shift physically blocks the PREP-αSyn interface, preventing αSyn dimerization and restoring cellular autophagy, even if the compound is a weak inhibitor of PREP's proteolytic activity[4][5].

PREP modulation pathway by 2-(2-phenylethyl)-1,3-thiazole derivatives.

Metabolic Regulation: ATGL and SCD1 Inhibition

Beyond neuropharmacology, the 2-phenethylthiazole scaffold is highly active in metabolic regulation. Derivatives such as Ethyl 2-phenethylthiazole-4-carboxylate (AM-4-257) have been identified as inhibitors of Adipose Triglyceride Lipase (ATGL) and Stearoyl CoA Desaturase 1 (SCD1) .

ATGL is the rate-limiting enzyme in the hydrolysis of cellular triglycerides. By inhibiting ATGL, these thiazole derivatives reduce the release of free fatty acids, offering a targeted therapeutic strategy for fatty liver disease, type 2 diabetes, and cardiac steatosis[3][6]. The thiazole ring mimics the ester bonds of natural triglycerides, acting as a competitive inhibitor at the lipid droplet interface.

Experimental Methodologies & Self-Validating Workflows

In rigorous drug development, a single assay is a single point of failure. To ensure absolute trustworthiness, our experimental protocols are designed as self-validating orthogonal systems .

Protocol 1: Modular Synthesis of the Thiazole Scaffold

To generate a library of 2-phenethylthiazole derivatives, we utilize a modified Hantzsch thiazole synthesis. This method is chosen because it guarantees high regioselectivity, ensuring the phenethyl group is locked at the 2-position.

-

Reagent Preparation : Dissolve 3-phenylpropanethioamide (1.0 eq) in anhydrous ethanol.

-

Cyclization : Add an α-haloketone (e.g., ethyl 3-bromo-2-oxopropanoate, 1.1 eq) dropwise under an inert argon atmosphere.

-

Reflux : Heat the mixture to 80°C for 4-6 hours. The causality of the heat is to drive the dehydration step of the cyclization, forming the stable aromatic thiazole ring.

-

Purification : Concentrate under reduced pressure and purify via flash chromatography (Hexane/EtOAc gradient). Validate structure via ¹H-NMR and LC-MS.

Protocol 2: Orthogonal Screening for PREP Modulation

To prove that a compound works via allosteric PPI modulation rather than active-site occlusion, we run two opposing assays simultaneously.

-

Cell-Free Proteolytic Cleavage Assay :

-

Procedure: Incubate recombinant porcine PREP with the synthesized thiazole derivative and a fluorogenic substrate (Z-Gly-Pro-AMC). Measure fluorescence at 460 nm.

-

Purpose: Establishes the baseline catalytic IC₅₀.

-

-

Cellular Protein-fragment Complementation Assay (PCA) :

-

Procedure: Transfect HEK-293 cells with αSyn tagged to split luciferase halves. Treat with the thiazole derivative.

-

Purpose: If the compound successfully disrupts the PREP-αSyn interaction, the luciferase halves separate, and luminescence drops.

-

-

Self-Validation Logic : If a compound yields a high IC₅₀ in Assay 1 (poor catalytic inhibitor) but a low EC₅₀ in Assay 2 (strong PPI disruptor), the system self-validates that the mechanism of action is true allosteric modulation[1].

Self-validating experimental workflow for screening thiazole derivatives.

Quantitative Assay Results (Representative SAR Data)

| Compound | PREP Proteolytic IC₅₀ (µM) | α-Syn Dimerization EC₅₀ (µM) | Autophagy Induction EC₅₀ (µM) |

| 5-Aminooxazole (Reference) | 0.5 | 10.2 | 15.4 |

| 5-Bromo-4-methyl-2-phenethylthiazole | >100 | 8.5 | 12.1 |

| 4-Methyl-2-phenethyl-5-(pyrrolidin-1-yl)thiazole | 62.4 | 4.2 | 5.8 |

Data demonstrates the intended disconnect: 2-phenethylthiazoles are weak proteolytic inhibitors but highly potent PPI modulators[4].

References

-

Pätsi, H. T., et al. (2024) . "5-Aminothiazoles Reveal a New Ligand-Binding Site on Prolyl Oligopeptidase Which is Important for Modulation of Its Protein–Protein Interaction-Derived Functions." Journal of Medicinal Chemistry, 67(7), 5421-5436. Available at:[Link]

- World Intellectual Property Organization (2021). "Inhibitors of human ATGL." Patent WO2021019051A1.

- World Intellectual Property Organization (2010). "Thiazole derivatives as stearoyl coa desaturase inhibitors." Patent WO2010007482A2.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-(2-Phenylethyl)-1,3-thiazole-5-carbaldehyde | CymitQuimica [cymitquimica.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 5-Aminothiazoles Reveal a New Ligand-Binding Site on Prolyl Oligopeptidase Which is Important for Modulation of Its Protein-Protein Interaction-Derived Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2010007482A2 - Thiazole derivatives as stearoyl coa desaturase inhibitors - Google Patents [patents.google.com]

2-(2-Phenylethyl)-1,3-thiazole: A Comprehensive Technical Guide on Solubility, Stability, and Scaffold Optimization

Executive Summary

The 2-(2-phenylethyl)-1,3-thiazole scaffold represents a highly versatile pharmacophore utilized across medicinal chemistry and agrochemical development. Its unique structural dichotomy—combining the highly lipophilic, flexible phenylethyl tail with the polar, aromatic 1,3-thiazole core—presents both exceptional target-binding opportunities and significant physicochemical challenges.

As a Senior Application Scientist, I have designed this whitepaper to provide an authoritative, mechanistic deep-dive into the solubility and stability profiles of this scaffold. By understanding the causality behind its physicochemical behavior, researchers can rationally design derivatives (such as carboxylic acids or carbaldehydes) that mitigate metabolic liabilities while preserving pharmacological efficacy.

Core Structural Properties & Physicochemical Profiling

The baseline physicochemical behavior of 2-(2-phenylethyl)-1,3-thiazole is dictated by the opposing forces of its two primary domains:

-

The 1,3-Thiazole Core: Thiazoles are planar, electron-rich heterocycles. The resonance stabilization energy of the thiazole ring is approximately 29.5 kcal/mol, granting it robust baseline chemical stability compared to non-aromatic heterocycles[1]. The nitrogen atom (N3) acts as a weak hydrogen bond acceptor; however, with a conjugate acid

of ~2.5, the core remains predominantly unionized at physiological pH (7.4)[2]. -

The Phenylethyl Linker: This highly hydrophobic moiety drives lipophilicity (LogP). While excellent for membrane permeability and hydrophobic pocket binding, it severely penalizes thermodynamic aqueous solubility.

To optimize this scaffold, drug development professionals frequently functionalize the C4 or C5 positions of the thiazole ring. Table 1 summarizes the properties of two commercially critical derivatives.

Table 1: Physicochemical Properties of Key Scaffold Derivatives

| Compound Derivative | CAS Number | Molecular Weight | Key Functional Group | Solubility Impact | Metabolic Liability Shift |

| 2-(2-Phenylethyl)-1,3-thiazole-5-carbaldehyde | 933685-28-0[3] | 217.29 g/mol | C5-Carbaldehyde | Poor (Highly lipophilic) | Blocks C5 epoxidation; introduces aldehyde oxidation risk. |

| 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid | 65346-64-7[4] | 233.29 g/mol | C4-Carboxylic Acid | High at pH > 4.5 (Ionized) | Blocks C4-C5 epoxidation; introduces glucuronidation risk. |

Solubility: Mechanisms and Optimization Protocols

The Causality of Insolubility

The unsubstituted 2-(2-phenylethyl)-1,3-thiazole suffers from poor aqueous solubility due to the high desolvation energy required to accommodate the bulky, hydrophobic phenylethyl group in water. Because the thiazole nitrogen is insufficiently basic to form stable salts at physiological pH, solubility must be engineered via structural modification (e.g., the C4-carboxylic acid derivative[4]) or advanced formulation techniques (e.g., amorphous solid dispersions or cyclodextrin complexation).

Self-Validating Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

To accurately profile the solubility of lipophilic thiazole derivatives, kinetic assays (nephelometry) are insufficient. A rigorously controlled thermodynamic assay is required.

Step-by-Step Methodology:

-

Preparation: Weigh 2-5 mg of the solid compound into a glass vial.

-

Buffer Addition: Add 1.0 mL of phosphate-buffered saline (PBS, pH 7.4). Self-Validation Check: Ensure the presence of un-dissolved solid (a saturated system is mandatory for thermodynamic equilibrium).

-

Equilibration: Agitate the suspension on a thermoshaker at 37°C ± 0.5°C for 24 to 48 hours.

-

Phase Separation: Transfer the suspension to a thick-walled polycarbonate tube and ultracentrifuge at 50,000 × g for 30 minutes at 37°C to pellet nano-particulates.

-

Quantification: Dilute the supernatant in mobile phase (e.g., 50:50 Water:Acetonitrile) and quantify via LC-UV or LC-MS/MS against a meticulously prepared calibration curve (R² > 0.99).

Stability Profiling: Chemical and Metabolic Liabilities

Chemical Stability

Due to its high resonance energy (29.5 kcal/mol)[1], the thiazole ring is chemically stable under standard ambient conditions. It resists spontaneous hydrolysis and mild thermal degradation. However, it is susceptible to photo-oxidation, necessitating storage in amber vials under inert gas (Argon/Nitrogen).

Metabolic Stability (CYP450 Liabilities)

The 2-(2-phenylethyl)-1,3-thiazole scaffold contains two distinct metabolic soft spots, primarily targeted by Cytochrome P450 (CYP450) enzymes in the liver.

-

Thiazole Core Oxidation: Unsubstituted thiazoles are notorious for undergoing CYP-mediated epoxidation at the C4-C5 double bond. Quantum chemical studies reveal that the energy barrier for this epoxidation is remarkably low (13.63 kcal/mol), making it the most favorable degradation pathway compared to S-oxidation or N-oxidation[5],[6]. This epoxidation generates highly electrophilic reactive metabolites (RMs) that can covalently bind to nucleophilic amino acids, forming metabolic intermediate complexes (MICs) and causing idiosyncratic toxicity[5],[6].

-

Phenylethyl Linker Oxidation: The alkyl chain and phenyl ring are highly susceptible to oxidative attack. CYP450 enzymes catalyze hydroxylation at the alkyl linker (alpha or beta to the phenyl ring) and dihydroxylation of the phenyl ring itself, leading to catechol formation[7],[8].

Caption: CYP450-mediated metabolic degradation pathways of the 2-(2-phenylethyl)-1,3-thiazole scaffold.

Self-Validating Protocol: Liver Microsomal Stability & RM Trapping

To accurately assess the half-life (

Step-by-Step Methodology:

-

Incubation Matrix: Prepare a 1.0 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM

. -

Trapping Agent Addition (Crucial for Thiazoles): Add 5 mM Glutathione (GSH) to the matrix. GSH acts as a nucleophilic decoy, trapping the transient C4-C5 epoxides before they can degrade the CYP enzymes[5].

-

Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding the test compound (1 µM final concentration) and an NADPH regenerating system.

-

Sampling & Quenching: Extract 50 µL aliquots at predefined time points (0, 15, 30, 45, 60 minutes). Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Validation Controls: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control) to validate enzymatic viability.

-

Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-HRMS (High-Resolution Mass Spectrometry) to calculate parent depletion (

) and scan for GSH-adduct masses (indicating epoxide formation).

Integrated Workflow for Scaffold Optimization

When developing drugs based on the 2-(2-phenylethyl)-1,3-thiazole core, solubility and stability testing cannot occur in isolation. They must be integrated into a cyclical workflow that informs structural modifications (such as substituting the C4/C5 positions to block epoxidation or adding polar functional groups to increase aqueous solubility).

Caption: Integrated experimental workflow for solubility and stability profiling of thiazole derivatives.

References

-

Das, A., et al. (2021). "Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity." Chemical Research in Toxicology, 34(6), 1543-1554. Available at: [Link]

-

Kanchumarthy, S. J., et al. (2024). "Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article." Journal of Pharma Insights and Research. Available at: [Link]

-

Kanamori, T., et al. (2026). "Recent Contributions of Organic Synthesis to Forensic Science." National Center for Biotechnology Information (PMC). Available at: [Link]

-

Wikipedia Contributors. "Thiazole." Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiazole - Wikipedia [en.wikipedia.org]

- 3. 2-(2-Phenylethyl)-1,3-thiazole-5-carbaldehyde | CymitQuimica [cymitquimica.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. juser.fz-juelich.de [juser.fz-juelich.de]

- 6. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic Pathways and Potencies of New Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Contributions of Organic Synthesis to Forensic Science - PMC [pmc.ncbi.nlm.nih.gov]

"2-(2-Phenylethyl)-1,3-thiazole" potential biological activities

A Privileged Scaffold for CNS and Antimicrobial Drug Discovery[1][2]

Executive Summary & Chemical Identity

2-(2-Phenylethyl)-1,3-thiazole represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Structurally, it bridges two classic pharmacophores: the phenylethyl moiety (ubiquitous in monoamine neurotransmitter analogs) and the 1,3-thiazole ring (a bioisostere of pyridine and a core component of numerous FDA-approved drugs like Ritonavir and Dasatinib).[1]

This guide analyzes the compound's potential as a lead structure, detailing its synthesis, structure-activity relationships (SAR), and predicted biological profiles in neuropharmacology and infectious disease.[1]

| Property | Data |

| IUPAC Name | 2-(2-Phenylethyl)-1,3-thiazole |

| Molecular Formula | C₁₁H₁₁NS |

| Molecular Weight | 189.28 g/mol |

| Predicted LogP | ~3.2 (Lipophilic, CNS penetrant) |

| H-Bond Acceptors | 1 (Thiazole Nitrogen) |

| Key Pharmacophores | Aromatic |

Pharmacophore Analysis & Mechanism of Action (MOA)

The biological potential of 2-(2-Phenylethyl)-1,3-thiazole is derived from its ability to mimic endogenous ligands while offering improved metabolic stability over simple phenethylamines.[2]

2.1 Neuropharmacological Potential (CNS Targets)

The 2-phenylethyl chain is the structural backbone of dopamine, norepinephrine, and serotonin.[1] By terminating this chain with a thiazole ring instead of a primary amine, the molecule retains steric recognition by monoamine receptors but alters the electronic landscape.[1]

-

MAO-B Inhibition: The structure closely resembles known Monoamine Oxidase B (MAO-B) inhibitors.[2] The thiazole ring acts as a steric gatekeeper, potentially occupying the hydrophobic pocket of the MAO-B active site, preventing the breakdown of dopamine.[1]

-

Adenosine Receptor Antagonism: Thiazole derivatives have demonstrated affinity for Adenosine

receptors.[2] The planar thiazole ring mimics the purine core of adenosine, while the phenylethyl tail extends into the exosite, providing subtype selectivity.[1]

2.2 Antimicrobial & Antifungal Mechanisms

Thiazoles are fundamental to the activity of antibiotics like penicillin (thiazolidine ring) and newer synthetic antifungals.

-

CYP51 Inhibition: In fungal pathogens, the thiazole nitrogen can coordinate with the heme iron of Lanosterol 14

-demethylase (CYP51), blocking ergosterol biosynthesis.[1] The phenylethyl wing interacts with the access channel amino acids, stabilizing the inhibitor-enzyme complex.[1]

2.3 Structural Logic Diagram (SAR)

The following diagram illustrates the functional dissection of the molecule.

Figure 1: Pharmacophore dissection showing the mapping of structural motifs to biological targets.[2]

Experimental Protocols

3.1 Synthesis: The Hantzsch Thiazole Method

The most robust route to 2-substituted thiazoles is the Hantzsch condensation.[2] This protocol synthesizes 2-(2-Phenylethyl)-1,3-thiazole from 3-phenylpropanethioamide and a haloacetaldehyde equivalent.[2][1]

Reagents:

-

Precursor A: 3-Phenylpropanethioamide (Synthesized via Lawesson’s reagent from hydrocinnamamide).[2]

-

Precursor B: Chloroacetaldehyde (50% wt. in water).[2]

-

Solvent: Ethanol (Absolute).[2]

-

Catalyst: None required (autocatalytic) or mild base (

) for workup.

Step-by-Step Methodology:

-

Thioamide Formation: Dissolve hydrocinnamamide (10 mmol) in dry toluene. Add Lawesson’s reagent (5 mmol).[2] Reflux for 2 hours under

. Cool, filter, and concentrate to yield 3-phenylpropanethioamide.[1] -

Condensation: Dissolve the thioamide (1.0 eq) in ethanol (5 mL/mmol).

-

Addition: Add Chloroacetaldehyde (1.1 eq) dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[2] -

Workup: Evaporate ethanol. Neutralize the residue with saturated

solution to pH 8.[2] Extract with Dichloromethane ( -

Purification: Dry organic layer over

. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexane).

3.2 Biological Assay: In Vitro Antimicrobial Screening (MIC)

To validate the antimicrobial potential, a broth microdilution assay is standard.[1]

Materials:

-

Muller-Hinton Broth (MHB).[2]

-

Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922), C. albicans (ATCC 10231).[1]

-

Resazurin dye (Cell viability indicator).[2]

Protocol:

-

Preparation: Dissolve the test compound in DMSO to a stock concentration of 10 mg/mL.

-

Dilution: Create serial two-fold dilutions in a 96-well plate (range: 512

to 0.5 -

Inoculation: Add

CFU/mL of bacterial suspension to each well. -

Incubation: Incubate at

for 24 hours. -

Readout: Add 10

of 0.01% Resazurin. Incubate for 2 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The lowest concentration remaining blue is the Minimum Inhibitory Concentration (MIC).

Comparative Activity Profile

The following table summarizes the activity of 2-substituted thiazole derivatives, providing a predictive baseline for the 2-phenylethyl analog.

| Compound Class | R-Group (Position 2) | Primary Activity | Mechanism |

| 2-(2-Phenylethyl)-thiazole | Phenylethyl | Neuroprotective / MAO-I | Dopamine conservation; Steric blockade of MAO-B. |

| 2-Phenylthiazole | Phenyl | Antifungal (CYP51) | Inhibition of ergosterol synthesis (Lanosterol demethylase).[2] |

| 2-Aminothiazole | Amino | Prion / Anti-inflammatory | Modulation of cellular signaling; COX inhibition.[2] |

| Sulfurol | (4-methyl-5-hydroxyethyl) | Flavor / Olfactory | Activation of GPCR olfactory receptors (Nutty/Meaty notes).[2] |

Synthesis Workflow Diagram

Figure 2: Synthetic pathway via Hantzsch Condensation converting hydrocinnamamide to the target thiazole.[2]

References

-

Vertex AI Search. (2026).[2] Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. National Institutes of Health (NIH).[2] Link

-

Vertex AI Search. (2026).[2] 2-(2-Phenylethyl) chromones: Structure elucidation and biological activities. Natural Product Research. Link

-

Vertex AI Search. (2026).[2] Second-Generation Phenylthiazole Antibiotics with Enhanced Pharmacokinetic Properties. Journal of Medicinal Chemistry. Link

-

Vertex AI Search. (2026).[2] Synthesis of Hantzsch thiazole derivatives. BenchChem Protocols. Link[1]

-

Vertex AI Search. (2026).[2] 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI Molecules. Link[1]

Sources

Hantzsch Synthesis of 2-Substituted Thiazoles: A High-Fidelity Protocol Using 3-Phenylpropanethioamide

Executive Summary

The 2-substituted thiazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for pyridine and a core pharmacophore in antineoplastic, anti-inflammatory, and neuroprotective agents. This guide details the synthesis of 2-(2-phenylethyl)thiazoles via the Hantzsch condensation of 3-phenylpropanethioamide with

Unlike aromatic thioamides (e.g., thiobenzamide), aliphatic thioamides like 3-phenylpropanethioamide present unique stability challenges, including susceptibility to hydrolysis and oxidative dimerization to 1,2,4-thiadiazoles. This protocol integrates field-proven stabilization techniques with a self-validating workflow to ensure high fidelity and reproducibility.

Part 1: Strategic Reagent Architecture

The Thioamide Precursor: 3-Phenylpropanethioamide

Commercial availability of 3-phenylpropanethioamide is often limited or of variable purity. For high-stakes drug development, in-house synthesis via thionation of 3-phenylpropanamide is recommended to ensure the integrity of the sulfur nucleophile.

Preferred Route: Thionation using Lawesson’s Reagent.

-

Rationale: Lawesson’s Reagent provides a cleaner profile than

, minimizing polymer formation and simplifying purification. -

Reaction:

The Electrophile: -Haloketones

The choice of

-

Standard: Phenacyl bromide (2-bromoacetophenone) yields 2-(2-phenylethyl)-4-phenylthiazole .

-

Aliphatic: Chloroacetone yields 2-(2-phenylethyl)-4-methylthiazole .

Critical Control Point:

-Haloketones are potent lachrymators and alkylating agents. They must be fresh; yellow or orange coloration indicates free halogen release, which degrades the thioamide via oxidation. Recrystallize from ethanol if discoloration is observed.

Part 2: Mechanistic Deep Dive

The Hantzsch synthesis is a cascade sequence involving intermolecular

Reaction Pathway[2][3][4]

-

Nucleophilic Attack (

): The sulfur lone pair of the thioamide attacks the -

Cyclization: The nitrogen lone pair attacks the carbonyl carbon, closing the 5-membered ring to form a hydroxythiazoline intermediate.

-

Dehydration: Acid-catalyzed elimination of water aromatizes the system to the final thiazole.

Mechanistic Visualization

Figure 1: Mechanistic pathway of the Hantzsch thiazole synthesis highlighting the transition from acyclic thioiminium salt to the aromatic heterocycle.

Part 3: Experimental Protocol

Materials & Equipment

| Reagent | Equiv.[2][3][4] | Role | Notes |

| 3-Phenylpropanethioamide | 1.0 | Nucleophile | Dry thoroughly before use. |

| 2-Bromoacetophenone | 1.05 | Electrophile | Slight excess ensures full thioamide conversion. |

| Ethanol (Absolute) | Solvent | Medium | Solubilizes reactants; precipitates HBr salt. |

| Ammonium Hydroxide (25%) | Workup | Base | Neutralizes HBr salt to release free base. |

Step-by-Step Methodology

Phase 1: Condensation [1][4]

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-phenylpropanethioamide (5.0 mmol, 826 mg) in absolute ethanol (20 mL).

-

Addition: Add 2-bromoacetophenone (5.25 mmol, 1.04 g) in one portion.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (

) for 2–4 hours .-

Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The starting thioamide (

) should disappear, and a fluorescent spot (product) should appear near the solvent front. -

Precipitation: Often, the thiazole hydrobromide salt precipitates directly from the hot solution as a crystalline solid.

-

Phase 2: Isolation & Neutralization

-

Cooling: Allow the reaction mixture to cool to room temperature, then chill in an ice bath (

) for 30 minutes to maximize salt precipitation. -

Filtration (Salt): Filter the solid hydrobromide salt. Wash with cold ethanol (

) and diethyl ether (-

Note: If no precipitate forms, evaporate the ethanol to

and add diethyl ether to induce precipitation.

-

-

Free Base Liberation: Suspend the hydrobromide salt in water (20 mL). Slowly add Ammonium Hydroxide (or saturated

) with stirring until pH -

Extraction: Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over anhydrous

Phase 3: Purification

-

Recrystallization: For solid products (e.g., 4-phenyl derivatives), recrystallize from Ethanol/Water (9:1).

-

Chromatography: For oily products (common with alkyl 4-substituents), purify via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).

Part 4: Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation of 2-substituted thiazoles.

Part 5: Quality Control & Troubleshooting

Characterization Expectations

-

1H NMR (

):-

Thiazole C5-H: Singlet

6.8–7.5 ppm (diagnostic aromatic proton). -

Side Chain: Two triplets (

3.0–3.5 ppm) corresponding to the

-

-

Mass Spectrometry: Strong

peak. The sulfur isotope pattern (

Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of thioamide | Ensure reagents are dry; use anhydrous ethanol. |

| Dimerization | Oxidation to thiadiazole | Degas solvents; perform reaction under |

| Sticky Oil | Incomplete neutralization | Ensure pH > 9 during workup; back-extract aqueous layer. |

| Dark Color | Decomposition of haloketone | Recrystallize haloketone before use; add trace hydroquinone. |

References

-

Hantzsch, A. (1887).[1][5] Ueber die Synthese des Thiazols und seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. Link

-

Schwarz, G. (1945). 2,4-Dimethylthiazole. Organic Syntheses, 25, 35. Link (Validates general Hantzsch conditions).

-

Jagodzinski, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles.[1][4][5] Chemical Reviews, 103(1), 197–328. Link

-

Potts, K. T., & Huseby, R. M. (1966). 1,2,4-Triazoles.[6][7] XVI. Derivatives of the s-Triazolo[3,4-b][1,3,4]thiadiazole Ring System. The Journal of Organic Chemistry, 31(11), 3528–3531. (Discusses thioamide stability and cyclization kinetics).

-

BenchChem. (2025).[1][3][4][5] Application Notes and Protocols for Hantzsch Thiazole Synthesis. BenchChem Technical Library. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sci-Hub: are you are robot? [sci-hub.box]

- 7. researchgate.net [researchgate.net]

Physicochemical Characterization of Novel Phenethyl-Thiazole Derivatives: A Strategic Guide for Early Drug Discovery

Executive Summary and Rationale

The phenethyl-thiazole scaffold has emerged as a highly versatile pharmacophore in modern medicinal chemistry. Historically recognized for their role as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV[1], novel derivatives of this class are now being actively developed as potent inhibitors of the NLRP3 inflammasome for neurodegenerative and inflammatory diseases[2].

However, the structural anatomy of phenethyl-thiazoles—combining a weakly basic, electron-rich heteroaromatic thiazole ring with a highly flexible, hydrophobic phenethyl tail—presents unique physicochemical challenges. In early drug discovery, optimizing target affinity often inadvertently increases molecular weight and lipophilicity, shifting the binding thermodynamics toward entropy-driven interactions that correlate strongly with off-target toxicity and poor metabolic stability[3].

This whitepaper provides an in-depth, mechanistic framework for the physicochemical characterization of phenethyl-thiazole derivatives. By moving beyond basic compliance with Lipinski’s Rule of 5, we outline self-validating protocols that ensure data integrity, enabling researchers to confidently triage hit compounds into viable lead candidates.

Core Physicochemical Parameters & Causality

To optimize phenethyl-thiazoles, scientists must understand the causal relationships between structural modifications and bulk physicochemical behavior.

Lipophilicity (LogP and LogD)

Lipophilicity dictates a molecule's ability to partition into lipid bilayers, directly impacting absorption, volume of distribution, and clearance. For phenethyl-thiazoles, the unsubstituted phenethyl group inherently drives up the partition coefficient (LogP). When evaluating these compounds at physiological pH (7.4), the distribution coefficient (LogD) is the more accurate metric, as it accounts for the ionization state of the molecule[]. Adding electron-withdrawing halogens (e.g., -Cl, -F) to the phenyl ring increases the desolvation penalty, drastically raising LogD and increasing the risk of non-specific protein binding.

Ionization Constant (pKa)

The nitrogen atom within the thiazole ring is weakly basic. Depending on the electronic nature of adjacent substituents, the pKa typically ranges between 2.0 and 3.5. Understanding the pKa is critical because it governs the ratio of ionized to neutral species in the gastrointestinal tract and systemic circulation[5]. Inductive electron-donating groups (e.g., methoxy) on the phenethyl system can slightly increase the electron density on the thiazole nitrogen, raising the pKa and thereby improving aqueous solubility in acidic gastric environments.

Thermodynamic Solubility

Solubility is the most frequent bottleneck in the development of phenethyl-thiazoles. While high-throughput kinetic solubility assays (using DMSO stock dilutions) are common, they frequently overestimate solubility due to the formation of supersaturated, metastable colloidal states. Thermodynamic solubility, which measures the equilibrium between the solid crystalline lattice and the aqueous phase, is the only reliable predictor for in vivo exposure and formulation feasibility[6].

Experimental Workflows and Mechanistic Pathways

To contextualize the characterization process, the following workflows and biological pathways illustrate the lifecycle and application of these novel derivatives.

Fig 1. Multiparameter physicochemical characterization workflow for hit-to-lead optimization.

Fig 2. Mechanism of action: Phenethyl-thiazoles inhibiting NLRP3 inflammasome assembly.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that generating data is insufficient; the data must prove its own validity. The following protocols are designed with internal quality control checkpoints.

Protocol 1: Automated pKa and LogD Profiling (Potentiometric Method)

This protocol utilizes advanced automated titration platforms (e.g., 5) to determine ionization and partitioning behavior[5].

-

Sample Preparation: Dissolve 1-2 mg of the phenethyl-thiazole derivative in a standardized ionic strength aqueous buffer (0.15 M KCl).

-

Dual-Phase Titration: Introduce a known volume of octanol to create a biphasic system. Titrate with standardized 0.5 M HCl and 0.5 M KOH across a pH range of 2.0 to 12.0.

-

Data Acquisition: The system records the shift in pH versus the volume of titrant added, generating a Bjerrum plot.

-

Self-Validation Checkpoint (Causality): The Bjerrum plot mathematically derives the average number of bound protons per molecule. If the curve fails to asymptote at exact integer values (e.g., 0 and 1 for a monoprotic thiazole base), it indicates compound precipitation, degradation, or the presence of ionizable impurities. The run is automatically flagged as invalid, preventing false pKa reporting.

Protocol 2: Thermodynamic Aqueous Solubility via Shake-Flask LC-MS/MS

This protocol measures the true equilibrium solubility, avoiding the supersaturation artifacts of kinetic methods[],[6].

-

Equilibration: Add an excess amount of solid crystalline compound (approx. 5 mg) to 1 mL of pH 7.4 phosphate-buffered saline (PBS) in a glass vial. Causality: Excess solid ensures the solution reaches thermodynamic saturation, forcing the system to overcome the compound's lattice energy.

-

Agitation: Shake the suspension at 300 RPM at 37°C for 48 hours.

-

Phase Separation: Centrifuge the sample at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Causality: High-speed centrifugation and filtration remove sub-visible colloidal aggregates that would falsely elevate the quantified solubility.

-

Quantification & Mass Balance (Self-Validation Checkpoint): Quantify the compound in the aqueous filtrate using LC-MS/MS. Simultaneously, dissolve the remaining solid pellet in acetonitrile and quantify it. If the sum of the dissolved mass and the solid pellet mass does not equal the initial 5 mg input (within a 5% margin of error), it indicates chemical degradation or non-specific binding to the glass vial, invalidating the assay.

Quantitative Data Synthesis

The table below synthesizes hypothetical, yet mechanistically accurate, physicochemical data for a series of phenethyl-thiazole derivatives. It demonstrates how specific structural substitutions on the phenethyl ring directly influence the molecule's profile.

| Compound ID | Phenyl Ring Substitution | Molecular Weight ( g/mol ) | pKa (Thiazole N) | LogD (at pH 7.4) | Thermodynamic Solubility (µg/mL) | Mechanistic Observation |

| PT-001 | -H (Unsubstituted) | 285.3 | 2.8 | 3.1 | 45.2 | Baseline profile; moderate lipophilicity and solubility. |

| PT-002 | 4-Cl (Chloro) | 319.8 | 2.6 | 4.2 | 12.5 | Electron-withdrawing group lowers pKa; high lipophilicity severely penalizes solubility. |

| PT-003 | 4-OCH₃ (Methoxy) | 315.4 | 3.1 | 2.8 | 85.0 | Electron-donating group increases basicity; lower LogD improves aqueous hydration. |

| PT-004 | 2,4-diNO₂ (Dinitro) | 375.3 | 1.9 | 3.8 | < 5.0 | Strong electron withdrawal abolishes basicity at physiological pH; highly insoluble. |

Table 1: Structure-Property Relationships (SPR) of Phenethyl-Thiazole Derivatives.

Conclusion

The successful translation of novel phenethyl-thiazole derivatives from discovery to the clinic relies heavily on rigorous, early-stage physicochemical characterization. By moving away from purely kinetic, high-throughput approximations and adopting self-validating thermodynamic protocols, drug development professionals can accurately map the structure-property relationships of these compounds. Balancing the inherent lipophilicity of the phenethyl group with the electronic modulation of the thiazole ring is the key to designing candidates with optimal disposition, safety, and efficacy profiles.

References

-

Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety Chemical Research in Toxicology (ACS Publications) URL:[3]

-

SiriusT3: Physicochemical Property Analysis for Drug Development in India Aimil Ltd URL:[5]

-

Lipophilicity (LogP/LogD) Testing - Formulation BOC Sciences URL:[]

-

Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization PubMed Central (PMC) URL:[2]

-

Novel Thiourea Compounds as Dual-Function Microbicides Oxford Academic URL:[1]

-

A Technical Guide to the Physicochemical Characterization of Novel Alkaloids: A Methodological Approach Benchchem URL:[6]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SiriusT3: Physicochemical Property Analysis for Drug Development in India [aimil.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Spectroscopic Analysis of 2-Alkyl-1,3-Thiazoles: Structural Elucidation Protocols

This Application Note provides a comprehensive technical guide for the structural elucidation of 2-alkyl-1,3-thiazoles, a pharmacophore critical in modern drug discovery (e.g., EGFR inhibitors, antimicrobial agents).

Executive Summary

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, offering unique pharmacokinetic properties due to its aromaticity, basicity, and capacity for

Spectroscopic Signatures & Mechanistic Insights[1]

Nuclear Magnetic Resonance (NMR)

The magnetic anisotropy of the thiazole ring and the electronegativity of the Nitrogen (N3) and Sulfur (S1) atoms create a distinct chemical environment.

Key Diagnostic Features:

-

Ring Protons (H4 vs. H5): In 2-alkyl-1,3-thiazoles, the H2 proton is replaced by the alkyl group.

-

H5 is typically the most shielded ring proton (

7.0 – 7.5 ppm) due to high electron density. -

H4 is deshielded (

7.5 – 8.0 ppm) due to proximity to the electronegative nitrogen. -

Coupling (

): If the ring is unsubstituted at C4/C5, a characteristic vicinal coupling constant of 3.0 – 4.0 Hz is observed.

-

-

2-Alkyl Substituent:

-

-Protons: Protons on the carbon directly attached to C2 (

-

C Shifts: C2 is the most deshielded carbon (

-

-Protons: Protons on the carbon directly attached to C2 (

Table 1: Characteristic NMR Shifts (in CDCl

| Position | Nuclei | Chemical Shift ( | Multiplicity | Diagnostic Note |

| C2 | 165.0 - 175.0 | Quaternary (C | Most downfield signal; confirms 2-substitution. | |

| C4 | 140.0 - 155.0 | CH or C | Sensitive to substituents at pos 4. | |

| C5 | 115.0 - 130.0 | CH or C | Most upfield ring carbon. | |

| H4 | 7.60 - 8.00 | d ( | Deshielded by N3. | |

| H5 | 7.10 - 7.50 | d ( | Shielded; correlates with C5 in HSQC. | |

| 2-CH | 2.90 - 3.20 | t or m |

Mass Spectrometry (MS)

Mass spectrometry provides two layers of validation: the molecular formula and the fragmentation fingerprint.

-

Sulfur Isotope Rule (The "M+2" Check): Sulfur-34 (

S) has a natural abundance of-

Validation: For a mono-thiazole compound, the

peak must have an intensity of ~4-5% relative to the molecular ion

-

-

Fragmentation Pathways:

- -Cleavage: Loss of alkyl fragments.

-

Ring Cleavage (RDA-type): The thiazole ring often undergoes cleavage of the S1-C2 and N3-C4 bonds, or S1-C5 and N3-C2 bonds, releasing nitriles (R-CN) or thioketenes.

Infrared Spectroscopy (IR)

-

(C=N): 1600 – 1660 cm

-

(C=C): 1450 – 1550 cm

-

(C-S): 600 – 700 cm

Experimental Protocol: Structural Elucidation Workflow

Sample Preparation

-

NMR: Dissolve 5–10 mg of purified sample in 0.6 mL of CDCl

(standard) or DMSO- -

MS: Prepare a 1 ppm solution in Methanol/Water (50:50) + 0.1% Formic Acid for ESI-MS.

Elucidation Logic Flow

The following diagram illustrates the decision-making process for assigning the structure of an unknown 2-alkylthiazole.

Figure 1: Logical workflow for the structural elucidation of 2-alkyl-1,3-thiazoles.

Mass Spectrometry Fragmentation Pathway

Understanding how the molecule breaks apart is crucial for confirming the alkyl chain length and the stability of the ring.

Figure 2: Common fragmentation pathways for 2-alkylthiazoles in Electron Impact (EI) MS.

Detailed Protocol Steps

Step 1: Preliminary Screening (IR & MS)

-

Acquire IR Spectrum: Look for the absence of N-H stretches (unless an amino group is on the alkyl chain). Confirm the thiazole ring breathing modes (~1400-1600 cm

). -

Acquire Mass Spectrum:

-

Identify the Molecular Ion (

). -

Self-Validation: Calculate the ratio of

. If it is -

Note: If the alkyl chain is long (

), look for McLafferty rearrangement peaks (

-

Step 2: 1D NMR Acquisition

-

H NMR:

-

Integrate the aromatic region (7.0–8.0 ppm). For a 2-alkyl-1,3-thiazole (unsubstituted at 4,5), expect two doublets with

Hz. -

Identify the

-protons of the alkyl group. They should integrate to 2H (if methylene) or 3H (if methyl) and appear deshielded (~2.8–3.2 ppm).

-

-

C NMR:

-

Look for the C2 signal downfield at >160 ppm. This is the "anchor" carbon.

-

Step 3: 2D NMR Connectivity (The "Gold Standard")

To definitively prove the alkyl group is at Position 2 and not Position 4 or 5:

-

Run HMBC (Heteronuclear Multiple Bond Correlation):

-

Set optimization for long-range coupling (

Hz). -

Critical Check: Look for a correlation between the

-protons of the alkyl chain and the C2 carbon (~165 ppm). -

Differentiation: If the alkyl group were at Position 4, the

-protons would correlate to C4 (~150 ppm) and C5 (~120 ppm), but not the highly deshielded C2.

-

Troubleshooting & Common Pitfalls

| Issue | Probable Cause | Corrective Action |

| Broad NMR Signals | Tautomerism (if amino/hydroxy substituted) or paramagnetic impurities. | Filter sample; try changing solvent to DMSO- |

| Missing C2 Peak | Quaternary carbons often have long relaxation times ( | Increase the relaxation delay ( |

| Ambiguous Regiochemistry | 2-alkyl vs 4-alkyl isomers have similar shifts. | Must use HMBC. The C2 chemical shift is the definitive discriminator (>160 ppm vs <155 ppm). |

References

-

Thiazole Ring – A Biologically Active Scaffold. ResearchGate. [Link]

-

Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole Derivatives. ResearchGate. [Link]

-

A Guide to

C NMR Chemical Shift Values. Compound Interest. [Link] -

Mass Spectrometry: Fragmentation Patterns. Chemistry LibreTexts / eGyanKosh. [Link]

In vitro antifungal screening protocols for thiazole derivatives

Application Note: In Vitro Antifungal Screening and Mechanistic Validation Protocols for Novel Thiazole Derivatives

Introduction and Scientific Rationale

Invasive fungal infections, particularly those driven by fluconazole-resistant Candida species, represent a critical challenge in modern clinical microbiology. In the search for next-generation antifungal agents, thiazole derivatives have emerged as highly potent pharmacophores[1]. Structurally analogous to classical triazoles, benzimidazole-thiazole and phenylthiazole hybrids exert their primary antifungal activity by targeting lanosterol 14α-demethylase (CYP51)[1][2].

CYP51 is a cytochrome P450 enzyme responsible for the conversion of lanosterol to ergosterol. Inhibiting this enzyme fundamentally disrupts the integrity of the fungal cell membrane and induces the accumulation of toxic 14α-methylated sterol intermediates, ultimately arresting fungal replication[1]. To robustly evaluate newly synthesized thiazole derivatives, researchers must deploy a dual-tiered screening strategy: phenotypic susceptibility testing to establish baseline efficacy, followed by targeted biochemical quantitation to validate the mechanism of action.

Mechanism of Action: Thiazole derivatives inhibit CYP51, blocking ergosterol biosynthesis.

Experimental Design & Causality

A self-validating experimental design requires linking observed phenotypic growth inhibition directly to biochemical target engagement.

-

Standardized Phenotypic Screening (CLSI M27): The Clinical and Laboratory Standards Institute (CLSI) M27 document outlines the gold standard for yeast broth microdilution[3]. We strictly utilize RPMI-1640 medium buffered to pH 7.0 with MOPS. Causality: Fungal metabolism acidifies the culture medium over 48 hours. Without MOPS buffering, the dropping pH artificially alters the ionization state and membrane permeability of the thiazole derivatives, leading to irreproducible Minimum Inhibitory Concentration (MIC) values[3]. Furthermore, because CYP51 inhibitors often exhibit "trailing growth" (residual slow growth due to delayed sterol depletion), the MIC endpoint is defined as a ≥50% growth reduction rather than complete optical clearance[4].

-

Mechanistic Validation via Sterol Quantitation Method (SQM): Phenotypic inhibition alone does not prove CYP51 targeting. By extracting and quantifying total cellular ergosterol from cultures treated at sub-MIC levels, we eliminate the subjective bias of visual MIC reading and physically confirm the blockade of the ergosterol pathway[4].

Protocol 1: High-Throughput Broth Microdilution (MIC & MFC)

Objective: Determine the MIC and Minimum Fungicidal Concentration (MFC) of thiazole derivatives against Candida spp.

Reagents & Materials:

-

RPMI-1640 medium (with L-glutamine, without bicarbonate), buffered to pH 7.0 with 0.165 M MOPS.

-

96-well flat-bottom microtiter plates.

-

Standardized yeast suspension (0.5 × 10³ to 2.5 × 10³ CFU/mL).

Step-by-Step Methodology:

-

Compound Solubilization: Dissolve the synthesized thiazole derivatives in 100% DMSO to create a 3200 µg/mL master stock.

-

Serial Dilution: Perform two-fold serial dilutions in RPMI-1640 to achieve a final test concentration range of 0.125 to 64 µg/mL in the microtiter wells. Critical Step: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity which would confound the MIC data.

-

Inoculation: Add 100 µL of the standardized yeast suspension to each well containing 100 µL of the diluted compound. Include a drug-free growth control and a sterile background control.

-

Incubation: Incubate the plates at 35°C for 24 to 48 hours.

-

MIC Determination: Read the optical density (OD_530) using a microplate spectrophotometer. The MIC is defined as the lowest concentration resulting in a ≥50% reduction in growth relative to the drug-free control[4].

-

MFC Determination: To distinguish between fungistatic and fungicidal activity, aliquot 10 µL from wells showing ≥50% inhibition onto Sabouraud Dextrose Agar (SDA) plates. Incubate at 35°C for 48 hours. The MFC is the lowest concentration yielding <3 colonies (representing ≥99.9% cell death).

Protocol 2: Ergosterol Extraction and Quantitation

Objective: Validate CYP51 inhibition by measuring the dose-dependent reduction of cellular ergosterol in treated fungi[4].

Step-by-Step Methodology:

-

Culture Treatment: Inoculate 50 mL of RPMI-1640 containing sub-MIC concentrations (e.g., MIC/2, MIC/4) of the thiazole derivative with a standardized Candida suspension. Incubate at 35°C for 16 hours with orbital shaking (150 rpm).

-

Cell Harvesting: Centrifuge the cultures at 3,000 × g for 5 minutes. Wash the pellet once with sterile distilled water and precisely record the wet weight of the cell pellet. Causality: Normalizing the extraction solvent volumes to the wet pellet weight is mandatory to ensure accurate quantification across samples that experienced varying degrees of growth inhibition.

-

Saponification: Add 3 mL of 25% alcoholic potassium hydroxide (KOH) to each pellet. Vortex for 1 minute, then incubate in an 80°C water bath for 1 hour. Causality: Heat and strong alkali saponify the complex lipid esters of the fungal cell wall and membrane, releasing bound ergosterol into its free sterol form[4].

-

Solvent Extraction: Allow tubes to cool to room temperature. Add 1 mL of sterile distilled water and 3 mL of n-heptane. Vortex vigorously for 3 minutes. Causality: n-heptane acts as a highly selective non-polar solvent, partitioning the lipophilic ergosterol into the upper organic phase while leaving polar cellular debris and salts in the lower aqueous phase[4].

-

Spectrophotometric Quantitation: Transfer the upper heptane layer to a clean quartz cuvette (diluted 5-fold in 100% ethanol). Scan spectrophotometrically between 240 and 300 nm. Ergosterol exhibits a characteristic four-peaked absorption curve. Calculate the ergosterol content utilizing the specific absorbance peaks at 281.5 nm and 230 nm.

Data Interpretation & Validation

Summarizing quantitative data allows for rapid comparison between novel thiazole derivatives and clinical benchmarks (e.g., Fluconazole). A successful hit will demonstrate low MIC values coupled with a severe, dose-dependent reduction in ergosterol content.

Table 1: Representative Screening Data for Thiazole Derivatives

| Compound / Strain | MIC (µg/mL) | MFC (µg/mL) | Ergosterol Reduction (%) at MIC/2 | Mechanistic Interpretation |

| Fluconazole (Control) | 0.50 | >64.0 | 85.2% | Fungistatic; Strong CYP51 inhibition |

| Thiazole Hit A | 0.125 | 0.50 | 94.7% | Fungicidal; Potent target engagement |

| Thiazole Hit B | 16.0 | >64.0 | 12.1% | Weak activity; Poor CYP51 affinity |

Experimental Workflow Summary

In vitro screening workflow combining CLSI M27 susceptibility testing and ergosterol quantitation.

References

- Source: National Institutes of Health (NIH)

- Title: Synthesis and Anticandidal Activity Evaluation of New Benzimidazole-Thiazole Derivatives Source: MDPI URL

- Title: Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI)

- Source: National Institutes of Health (NIH)

Sources

- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitation of Candida albicans Ergosterol Content Improves the Correlation between In Vitro Antifungal Susceptibility Test Results and In Vivo Outcome after Fluconazole Treatment in a Murine Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Guide to Cytotoxicity Assays for Novel Thiazole Compounds on Cancer Cell Lines

Introduction & Scientific Rationale

The thiazole ring—a five-membered heterocycle containing sulfur and nitrogen—represents a highly privileged pharmacophore in modern oncology drug discovery (1)[1]. Integral to the structure of several FDA-approved anticancer agents such as Dasatinib and Bleomycin, the thiazole core provides structural rigidity and electronic properties that facilitate high-affinity interactions with biological targets (1)[1].

Recently, novel thiazole derivatives (e.g., diaminothiazoles, bis-thiazoles, and thiazole-sulfonamide hybrids) have demonstrated profound cytotoxicity against various human carcinoma cell lines. The primary mechanism of action for many of these compounds involves rapid and reversible binding to the colchicine-binding site of tubulin (2)[2]. This interaction induces a fast conformational change that suppresses microtubule dynamic instability, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (2)[2]. Other derivatives act as dual inhibitors, simultaneously targeting tubulin and overexpressed tumor enzymes like Carbonic Anhydrase IX (CA IX) (3)[3].

Mechanism of Action: Thiazole-induced apoptosis via tubulin inhibition.

Experimental Design & Data Interpretation

When evaluating the cytotoxicity of novel thiazole compounds, a robust screening panel must include diverse histological origins and a non-tumorigenic control to establish a Selectivity Index (SI). A high SI indicates that the compound is selectively toxic to malignant cells while sparing healthy tissue.

Table 1: Representative Cytotoxicity (IC50) of Novel Thiazole Derivatives Across Cell Lines

The following table summarizes the cytotoxic activity of various thiazole-based compounds against different cancer cell lines, serving as a benchmark for expected potency (3)[3], (4)[4].

| Compound Class | Target Cell Line (Origin) | Normal Cell Line (Control) | IC50 (µM) | Putative Target / Mechanism |

| Diaminothiazole (DAT1) | MCF-7 (Breast) | WI-38 | ~0.15 | Tubulin (Colchicine site) |

| Bis-Thiazole (Cmpd 4c) | HepG2 (Liver) | Vero | 7.26 | Pim-1 Kinase / Apoptosis |

| Thiazole-Sulfonamide | HT-29 (Colon) | WI-38 | 0.98 | Tubulin / Carbonic Anhydrase IX |

| Thiazole-Amino Acid | A549 (Lung) | HEK293 | 15.72 | Undefined (Cytotoxic) |

Protocol 1: High-Throughput Cell Viability Assay (MTT)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard for initial cytotoxicity screening (5)[5].

Causality & Principle: Thiazole derivatives frequently induce mitochondrial dysfunction and oxidative stress (5)[5]. The MTT assay directly measures mitochondrial metabolic activity, as only viable cells with active NAD(P)H-dependent oxidoreductase enzymes can reduce the yellow tetrazolium salt into insoluble purple formazan crystals.

High-throughput cell viability assay workflow for screening thiazole derivatives.

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest cells in the logarithmic growth phase.

-

Seed 5,000–10,000 cells/well in 100 µL of complete culture medium into a 96-well flat-bottom microplate.

-

Causality: Incubate for 24 hours at 37°C (5% CO2) to allow for cell attachment and the resumption of exponential growth. Cells must be actively dividing to be vulnerable to anti-mitotic agents like tubulin inhibitors.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of the thiazole compound in cell-culture grade DMSO.

-

Perform serial dilutions in complete medium (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced baseline toxicity.

-

Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (0.5% DMSO) and a positive control (e.g., 5-Fluorouracil or Staurosporine).

-

-

Incubation:

-

Incubate the plates for 48 to 72 hours.

-

Causality: A 72-hour window is optimal for tubulin-targeting thiazoles, as it allows cells to complete at least two cell cycles, maximizing the detection of G2/M phase arrest and subsequent apoptosis.

-

-

MTT Addition and Solubilization:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

-

Carefully aspirate the media to avoid disturbing the formazan crystals at the bottom.

-

Add 100 µL of solubilization buffer (e.g., 100% DMSO or acidified isopropanol) to dissolve the crystals.

-

-

Data Acquisition & Self-Validation System:

-

Read absorbance at 570 nm using a microplate reader, with a reference wavelength of 650 nm to subtract background cellular debris.

-

Self-Validating Rule: The assay is only considered valid if the vehicle control maintains >95% viability relative to untreated cells, and the positive control achieves an IC50 within its established historical range.

-

Protocol 2: Mechanism Validation via Annexin V/PI Flow Cytometry

Once cytotoxicity is established via MTT, the mechanism of cell death must be validated.

Causality & Principle: Thiazole-induced apoptosis causes the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane (6)[6]. Annexin V-FITC binds to exposed PS, while Propidium Iodide (PI) intercalates into the DNA of cells with compromised membranes. This dual-staining approach allows the differentiation of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Step-by-Step Methodology:

-

Treatment and Harvesting:

-

Seed cells in 6-well plates (3 × 10⁵ cells/well) and incubate overnight.

-

Treat cells with the thiazole compound at 0.5×, 1×, and 2× the established IC50 value for 24-48 hours.

-

Collect both the culture medium (containing detached, late-apoptotic cells) and the adherent cells via gentle trypsinization.

-

Causality: Pooling both fractions is critical; discarding the supernatant will result in a false-negative underestimation of late apoptosis.

-

-

Staining:

-

Wash the cell pellet twice with cold PBS and resuspend in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).

-

Incubate in the dark for 15 minutes at room temperature.

-

Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry.

-

-

Self-Validating Compensation Matrix: To ensure data integrity and prevent spectral overlap artifacts, the system requires four distinct control tubes for compensation:

-

Unstained cells : Establishes the autofluorescence baseline and sets PMT voltages.

-

Annexin V-FITC only : Controls for false-positive PI bleed-through into the FL2/FL3 channel.

-

PI only : Controls for false-positive FITC bleed-through into the FL1 channel.

-

Positive Control : Staurosporine-treated cells stained with both dyes to validate the assay's dynamic range and quadrant gating.

-

References

1.[1] Title: Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds. Source: IntechOpen. URL: 2.[2] Title: Reversible Action of Diaminothiazoles in Cancer Cells Is Implicated by the Induction of a Fast Conformational Change of Tubulin and Suppression of Microtubule Dynamics. Source: AACR Journals. URL: 3.[6] Title: Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Source: Frontiers. URL: 4.[5] Title: Technical Support Center: Addressing Cytotoxicity of Thiazole-Based Compounds in Cell-Based Assays. Source: BenchChem. URL: 5.[3] Title: A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. Source: Frontiers. URL: 6.[4] Title: Synthesis and cytotoxicity evaluation of thiazole conjugated amino acid derivatives. Source: CTU Journal of Innovation and Sustainable Development. URL:

Sources

- 1. Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds | IntechOpen [intechopen.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Frontiers | A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity [frontiersin.org]

- 4. ctujs.ctu.edu.vn [ctujs.ctu.edu.vn]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]

Application Note: Antimicrobial Activity Testing and Profiling of 2-Substituted Thiazoles

Introduction & Rationale

The 1,3-thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, characterized by a nitrogen atom acting as an electron acceptor and a sulfur atom acting as an electron donor[1]. This unique electronic configuration allows thiazole derivatives to engage in diverse non-covalent interactions with biological targets. Specifically, 2-substituted thiazoles form the pharmacophoric core of numerous FDA-approved antimicrobial and antiparasitic agents, including sulfathiazole, cefotaxime, and nitazoxanide[2][3].

As antimicrobial resistance (AMR) accelerates, the synthesis of novel 2-substituted thiazoles (e.g., 2-aminothiazoles, 2-arylthiazoles) has become a major focus in drug discovery. This application note provides a comprehensive, self-validating methodology for evaluating the in vitro antimicrobial efficacy of these compounds, grounded in Clinical and Laboratory Standards Institute (CLSI) guidelines[4][5].

Mechanistic Basis and Structure-Activity Relationship (SAR)

Designing an effective antimicrobial assay requires an understanding of the test compound's mechanism of action. The causality behind the antimicrobial efficacy of 2-substituted thiazoles is deeply tied to their structural modifications:

-

Membrane Permeability & Disruption: The addition of lipophilic, highly conjugated groups (e.g., planar phenyl rings) at the 2-position increases the molecule's polarizability and "softness." This facilitates passive diffusion through the peptidoglycan cell wall and lipid bilayer of bacteria, leading to membrane destabilization[6].

-

Enzymatic Antimetabolite Activity: Certain 2-substituted thiazoles act as pantothenamide mimics. Once inside the pathogen, they are bioactivated by enzymes like pantothenate kinase (PanK) into coenzyme A (CoA) antimetabolites, which subsequently shut down essential CoA-utilizing pathways[3].

-

Electronic Tuning of Pathogen Specificity: SAR studies indicate that incorporating electron-donating groups at the 2-position generally enhances antibacterial activity. Conversely, introducing electron-withdrawing groups (e.g., halogens, trifluoromethyl) tends to shift the compound's spectrum toward antifungal activity, often by inducing mitochondrial depolarization and DNA fragmentation[2][7].

Experimental Workflow

The following diagram outlines the critical path from compound preparation to mechanistic profiling.

Workflow for the antimicrobial evaluation of 2-substituted thiazoles.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols integrate strict internal controls. A self-validating assay must independently confirm organism viability, solvent neutrality, and assay sensitivity.

Protocol 1: Preparation of Thiazole Libraries

Causality & Rationale: 2-substituted thiazoles, particularly those with bulky aryl or alkyl substitutions, often exhibit poor aqueous solubility[6]. They must be dissolved in an organic solvent. However, the solvent itself can inhibit bacterial growth, leading to false-positive efficacy.

-

Stock Preparation: Weigh the synthesized 2-substituted thiazole and dissolve it in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to create a stock solution of 6,400 µg/mL.

-

Solvent Limitation: Ensure that the final concentration of DMSO in the assay wells never exceeds 1% (v/v). Concentrations >1% disrupt bacterial lipid bilayers, causing baseline toxicity that artificially lowers the apparent Minimum Inhibitory Concentration (MIC).

Protocol 2: CLSI-Compliant Broth Microdilution (MIC Determination)

Causality & Rationale: This protocol determines the MIC—the lowest concentration of the thiazole that completely inhibits visible microbial growth[8]. We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because standardized levels of calcium and magnesium are critical for maintaining normal bacterial outer membrane permeability, ensuring reproducible drug uptake[5].

Step-by-Step Methodology:

-

Media & Plate Setup: Dispense 50 µL of CAMHB into wells 1 to 12 of a 96-well microtiter plate.

-

Serial Dilution: Add 50 µL of the working thiazole solution (prepared in CAMHB from the DMSO stock) to well 1. Mix thoroughly and transfer 50 µL to well 2. Repeat this 2-fold serial dilution up to well 10. Discard 50 µL from well 10.

-

Inoculum Standardization: Select 3–5 well-isolated colonies of the test strain (e.g., S. aureus ATCC 29213) from an agar plate. Suspend in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

-

Why 0.5 McFarland? This precisely standardizes the suspension to ~1.5 × 10^8 CFU/mL. If the inoculum is too heavy, it creates an "inoculum effect" (false resistance); if too light, it yields false susceptibility[8].

-

-

Inoculation: Dilute the 0.5 McFarland suspension 1:150 in CAMHB. Add 50 µL of this diluted inoculum to wells 1 through 11. The final well volume is 100 µL, and the final bacterial concentration is strictly 5 × 10^5 CFU/mL[8].

-

Self-Validation Controls:

-

Well 11 (Growth Control): 50 µL CAMHB + 50 µL inoculum (No drug). Validates organism viability.

-

Well 12 (Sterility Control): 100 µL CAMHB only. Validates media sterility.

-

Vehicle Control: A separate well containing 1% DMSO + inoculum. Proves the solvent is not responsible for growth inhibition.

-

Quality Control (QC) Strain: Run a parallel plate using a standard reference drug (e.g., Cefotaxime) against CLSI QC strains to prove assay sensitivity[4].

-

-

Incubation & Reading: Incubate at 35±2°C for 16–20 hours[4]. The MIC is read as the lowest concentration well with no visible turbidity.

Protocol 3: Minimum Bactericidal Concentration (MBC) and Time-Kill Kinetics

Causality & Rationale: The MIC only measures growth inhibition (bacteriostatic effect). To determine if a 2-substituted thiazole actively kills the pathogen (bactericidal effect)—which is common for membrane-disrupting thiazoles—MBC and time-kill assays are required[8].

-

MBC Plating: From the MIC plate, aspirate 10 µL from the MIC well and the three wells above it (e.g., 1x, 2x, 4x, 8x MIC).

-

Incubation: Spread onto drug-free Mueller-Hinton Agar plates and incubate for 24 hours at 35±2°C.

-

Interpretation: The MBC is the lowest concentration that results in a ≥99.9% (3-log10) reduction of the initial inoculum.

-

Time-Kill Curve: To assess the pharmacodynamics, expose a log-phase bacterial culture (5 × 10^5 CFU/mL) to the thiazole at 1x, 2x, and 4x MIC in macro-broth tubes. Extract 100 µL aliquots at 0, 2, 4, 8, and 24 hours, serially dilute, and plate for colony counting[8].

Data Presentation & SAR Interpretation

The table below illustrates a representative quantitative data summary for synthesized 2-substituted thiazole libraries, demonstrating how electronic properties dictate the antimicrobial spectrum.

Table 1: Representative Antimicrobial Profiling of 2-Substituted Thiazole Derivatives

| Compound ID | C2-Substitution (Electronic Property) | MIC E. coli (µg/mL) | MIC S. aureus (µg/mL) | MIC C. albicans (µg/mL) | Primary Mode of Action |

| Thiazole-A | -NH₂ (Electron Donating) | 16 | 8 | >64 | Pantothenate kinase inhibition |

| Thiazole-B | -NH-Phenyl (Bulky, Donating) | 4 | 2 | 32 | Membrane permeation & disruption |

| Thiazole-C | -CF₃ (Electron Withdrawing) | 64 | 32 | 4 | DNA fragmentation / Apoptosis-like |

| Cefotaxime | Standard Control | 0.5 | 1 | >64 | Cell wall synthesis inhibition |

Note: Data reflects the established SAR trend where electron-donating groups favor antibacterial efficacy, while electron-withdrawing groups shift activity toward antifungal properties[2].

References

-

Methods for in vitro evaluating antimicrobial activity: A review. Journal of Advanced Research (PMC). URL:[Link]

-

Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. URL: [Link]

-

Thiazole substitution of a labile amide bond—a new option toward antiplasmodial pantothenamide-mimics. Antimicrobial Agents and Chemotherapy (ASM). URL:[Link]

-

M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute (CLSI). URL:[Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. URL:[Link]

-

M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Regulations.gov (CLSI). URL:[Link]

-

Synthesis, DPPH Radical Scavenging, Cytotoxic Activity, and Apoptosis Induction Efficacy of Novel Thiazoles and Bis-thiazoles. National Genomics Data Center (CNCB-NGDC). URL:[Link]

-

Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. Molecules (MDPI). URL:[Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 2. archives.ijper.org [archives.ijper.org]

- 3. journals.asm.org [journals.asm.org]

- 4. nih.org.pk [nih.org.pk]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. mdpi.com [mdpi.com]

- 7. OLB-PM-37936471 - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: In Silico Evaluation of 2-Phenethyl-Thiazole as a Fungal CYP51 Inhibitor

Introduction & Mechanistic Rationale

The escalating incidence of drug-resistant fungal infections necessitates the continuous discovery of novel antimicrobial scaffolds. Thiazole derivatives have garnered significant attention in medicinal chemistry due to their broad-spectrum biological activities, particularly as potent antifungal agents[1]. Among these, 2-phenethyl-thiazole represents a highly versatile pharmacophore.

The primary biological target for thiazole-based antifungals is Lanosterol 14α-demethylase (CYP51) , a critical cytochrome P450 enzyme responsible for the biosynthesis of ergosterol—an essential component of the fungal cell membrane[2]. The structural logic behind using 2-phenethyl-thiazole lies in its dual-action binding capability:

-

Heme Coordination: The nucleophilic nitrogen atom (N3) of the thiazole ring forms a coordinate covalent bond with the heme iron (Fe²⁺) located in the active site of CYP51, directly halting the enzyme's catalytic function[3].

-

Hydrophobic Anchoring: The phenethyl moiety extends into the hydrophobic access channel of the enzyme, engaging in π-π stacking and van der Waals interactions with non-polar residues (e.g., Phe228), thereby stabilizing the receptor-ligand complex and competitively blocking the natural substrate, lanosterol[4].

Ergosterol biosynthesis pathway and CYP51ca inhibition by 2-phenethyl-thiazole.

Self-Validating Molecular Docking Protocol

To accurately predict the binding affinity and molecular interactions of 2-phenethyl-thiazole with Candida albicans CYP51 (CYP51ca), we employ a rigorous, self-validating in silico protocol using AutoDock Vina[5]. Every step is designed with explicit causality to ensure thermodynamic accuracy.

Step 1: Ligand Preparation

-

Action: Generate the 3D conformation of 2-phenethyl-thiazole. Optimize the geometry using a force field (e.g., MMFF94) and assign Gasteiger partial charges.

-

Causality: Proper geometric optimization prevents steric clashes during docking. Gasteiger charges are essential for calculating the electrostatic interactions between the ligand and the receptor's binding pocket[5]. All single bonds in the phenethyl linker must be set as rotatable to allow the Lamarckian Genetic Algorithm to sample the full conformational space.

Step 2: Protein Preparation (PDB ID: 5FSA)

-

Action: Retrieve the crystal structure of CYP51ca (PDB ID: 5FSA)[4]. Strip all co-crystallized water molecules except those bridging the ligand to the active site. Crucially, retain the Heme group.

-

Causality: Bulk water introduces noise into the docking algorithm, but structural waters are often required for mediating hydrogen bonds. The Heme group must be retained because the coordinate bond between the thiazole nitrogen and the Heme iron is the fundamental mechanism of inhibition[3].

-

Action: Add polar hydrogens and assign Kollman charges.

-

Causality: Adding polar hydrogens simulates the protonation states of amino acid residues (like Histidine) at a physiological pH of 7.4, ensuring that the hydrogen-bonding network is thermodynamically accurate[3].

Step 3: Grid Box Configuration & System Validation

-

Action: Define a grid box of approximately 75 × 75 × 70 points with a spacing of 0.375 Å, perfectly centered on the Heme iron atom[4].

-

Self-Validation Checkpoint: Before testing the novel ligand, re-dock the native co-crystallized ligand (e.g., Posaconazole) into the prepared grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure.

-

Causality: An RMSD of < 2.0 Å mathematically validates that the grid box dimensions, charge assignments, and search parameters are correctly calibrated to reproduce known biological reality. If the RMSD exceeds 2.0 Å, the grid parameters must be adjusted before proceeding.

Step 4: Execution and Interaction Analysis

-

Action: Execute AutoDock Vina with an exhaustiveness parameter set to 8 or higher. Analyze the resulting .pdbqt outputs using visualization software (e.g., PyMOL or Discovery Studio).

-

Causality: Higher exhaustiveness ensures the algorithm does not get trapped in local energy minima. Post-docking analysis must specifically verify the distance between the thiazole N3 atom and the Fe²⁺ ion (optimal distance: 2.0–2.5 Å) to confirm true inhibitory potential.